molecular formula C10H9Br2F3S B14057685 1-Bromo-4-(3-bromopropyl)-3-(trifluoromethylthio)benzene

1-Bromo-4-(3-bromopropyl)-3-(trifluoromethylthio)benzene

Cat. No.: B14057685
M. Wt: 378.05 g/mol
InChI Key: UMLGMODASWHACM-UHFFFAOYSA-N
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Description

1-Bromo-4-(3-bromopropyl)-3-(trifluoromethylthio)benzene is an organic compound characterized by the presence of bromine, trifluoromethylthio, and benzene functional groups

Preparation Methods

The synthesis of 1-Bromo-4-(3-bromopropyl)-3-(trifluoromethylthio)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include:

    Bromination of Benzene: The initial step involves the bromination of benzene to introduce bromine atoms at specific positions on the ring.

    Introduction of Trifluoromethylthio Group:

    Attachment of Bromopropyl Group: The final step involves the attachment of the bromopropyl group to the benzene ring through a series of substitution reactions.

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency.

Chemical Reactions Analysis

1-Bromo-4-(3-bromopropyl)-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(3-bromopropyl)-3-(trifluoromethylthio)benzene has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(3-bromopropyl)-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify the structure and function of target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Bromo-4-(3-bromopropyl)-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

    1-Bromo-4-(3-bromopropyl)benzene: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.

    1-Bromo-3-(trifluoromethylthio)benzene: Lacks the bromopropyl group, leading to different applications and reactivity.

    4-(3-Bromopropyl)-3-(trifluoromethylthio)benzene: Lacks the bromine atom at the 1-position, affecting its chemical behavior.

Properties

Molecular Formula

C10H9Br2F3S

Molecular Weight

378.05 g/mol

IUPAC Name

4-bromo-1-(3-bromopropyl)-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C10H9Br2F3S/c11-5-1-2-7-3-4-8(12)6-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2

InChI Key

UMLGMODASWHACM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)SC(F)(F)F)CCCBr

Origin of Product

United States

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